AF-353

Descripción

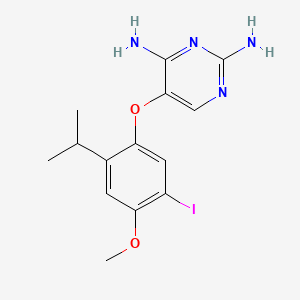

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATPYXMXFBBKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580447 | |

| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865305-30-2 | |

| Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AF-353 mechanism of action on P2X3 receptors

An In-depth Technical Guide on the Core Mechanism of Action of AF-353 on P2X3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These receptors, which are ATP-gated ion channels, are predominantly expressed on sensory neurons and are implicated in various physiological processes, including nociception, taste transduction, and cough reflexes.[5][6][7][8] The unique pharmacological profile of this compound, particularly its allosteric mechanism of antagonism, makes it a valuable tool for studying P2X3 receptor function and a potential therapeutic agent for conditions associated with receptor hypersensitization, such as chronic pain and refractory chronic cough.[2][9][10][11][12]

This technical guide provides a comprehensive overview of the mechanism of action of this compound on P2X3 receptors, detailing its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Pharmacological Data

The antagonist potency of this compound has been rigorously characterized across various in vitro assays, demonstrating high affinity for both human and rat P2X3 receptors. The following table summarizes the key quantitative data.

| Receptor/Species | Assay Type | Parameter | Value | Reference |

| Human P2X3 | Intracellular Calcium Flux | pIC50 | 8.0 | [2][10] |

| Human P2X3 | Whole-Cell Voltage Clamp | pIC50 | 8.0 | [10] |

| Rat P2X3 | Intracellular Calcium Flux | pIC50 | 8.0 | [2][10] |

| Rat P2X3 | Whole-Cell Voltage Clamp | pIC50 | 8.42 | [10] |

| Human P2X2/3 | Intracellular Calcium Flux | pIC50 | 7.3 | [2][10] |

| Human P2X2/3 | Whole-Cell Voltage Clamp | pIC50 | 7.73 | [10] |

| Rat Nodose Ganglion Neurons (endogenous P2X2/3) | Whole-Cell Voltage Clamp | pIC50 | 7.56 | [10] |

| Rat Dorsal Root Ganglion Neurons (endogenous P2X3) | Whole-Cell Voltage Clamp | pIC50 | 8.51 | [10] |

| Human P2X3 | Electrophysiology | IC50 | 12.9 ± 0.5 nM | [9] |

| Human P2X2/3 | Radioligand Binding ([3H]-AF-353) | KD | 47 nM | [10] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. KD is the equilibrium dissociation constant, a measure of binding affinity.

This compound exhibits high selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes (P2X1, P2X2, P2X4, P2X5, P2X7), showing no significant inhibition at concentrations up to 10 µM.[10]

Mechanism of Action: Allosteric Antagonism

Extensive research has demonstrated that this compound acts as a negative allosteric modulator of P2X3 receptors.[9][13][14] Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), this compound binds to a distinct, topographically separate allosteric site on the receptor.[9] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ATP binding, thereby inhibiting channel activation.[9]

Evidence for this allosteric mechanism comes from several key experimental findings:

-

Non-Competitive Inhibition: In functional assays, this compound produces a concentration-dependent depression of the maximal response to the agonist α,β-meATP without a rightward shift in the agonist concentration-response curve, a hallmark of non-competitive antagonism.[2][10]

-

Radioligand Binding Studies: Competition binding experiments with the radiolabeled version of this compound ([3H]-AF-353) and the competitive P2X3 antagonist TNP-ATP have shown that these two ligands do not compete for the same binding site.[10]

-

Structural Studies: X-ray crystallography and molecular modeling studies have identified a druggable allosteric binding pocket for this compound and its analogue, AF-219 (Gefapixant), located at the interface between the left flipper, lower body, and dorsal fin domains of the P2X3 receptor subunit.[9][13]

The allosteric nature of this compound's antagonism may offer therapeutic advantages, such as a ceiling effect on inhibition and potential for greater subtype selectivity.

Signaling Pathway

The following diagram illustrates the signaling pathway of P2X3 receptor activation and its inhibition by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. P2RX3 - Wikipedia [en.wikipedia.org]

- 8. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. pnas.org [pnas.org]

- 10. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The P2X3 receptor blocker this compound (Ro-4) reduces bioenergetic index of a primary mixed culture of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the AF-353 Binding Site on P2X2/3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of AF-353, a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. By delving into the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this information, this document serves as a critical resource for researchers in pain, inflammation, and sensory signaling, as well as for professionals engaged in the development of novel therapeutics targeting the P2X receptor family.

Executive Summary

This compound is a non-competitive, allosteric modulator of P2X3 and P2X2/3 receptors, ion channels activated by extracellular ATP that play a crucial role in nociception and chronic cough.[1][2][3][4] Unlike orthosteric antagonists that compete with ATP for its binding site, this compound binds to a distinct, druggable negative allosteric site. This site is located at the interface between two subunits of the trimeric P2X3 receptor, specifically within a pocket formed by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains.[2][5][6][7] This allosteric inhibition mechanism offers the potential for greater subtype selectivity and a more favorable pharmacological profile. This guide will detail the specific amino acid residues crucial for this compound binding, present the quantitative data characterizing its potency, and provide the experimental protocols for key assays used in its study.

The Allosteric Binding Site of this compound on P2X3

The binding of this compound to the P2X3 receptor occurs in a topographically distinct allosteric pocket, remote from the orthosteric ATP binding site. This was elucidated through a combination of X-ray crystallography of the closely related analog AF-219, molecular modeling, and mutagenesis studies.[2][5][6][7]

Key Interacting Domains and Residues:

The allosteric binding pocket for the diaminopyrimidine class of antagonists, including this compound, is formed at the interface of two adjacent subunits of the P2X3 receptor.[5][8] The key structural domains contributing to this pocket are:

-

Lower Body (LB) and Dorsal Fin (DF) of one subunit.

-

Lower Body (LB) and Left Flipper (LF) of the adjacent subunit. [5][8]

Molecular docking and mutagenesis studies have identified several key amino acid residues that are critical for the binding and allosteric modulation by this compound and its analogs:

-

Hydrophobic Interactions: The hydrophobic moiety of this compound is securely anchored within the pocket by the side chains of V61, V238, and L265 .[5]

-

Key Interactions: Mutational analyses have underscored the importance of L191 and N190 in the binding of this class of compounds.[5][7]

The binding of this compound to this allosteric site is believed to stabilize the receptor in a closed or non-conducting state, thereby preventing the conformational changes required for channel opening upon ATP binding.[8]

Quantitative Data for this compound Binding and Potency

The potency of this compound as an antagonist of P2X3 and P2X2/3 receptors has been quantified using various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Human P2X3 | Rat P2X3 | Human P2X2/3 | Assay Method | Reference |

| pIC50 | 8.06 | 8.05 | 7.41 | Intracellular Calcium Flux | [1] |

| pIC50 | ~8.0 | ~8.0 | ~7.3 | Intracellular Calcium Flux | [9] |

| IC50 (nM) | 12.9 ± 0.5 | - | - | Whole-Cell Electrophysiology | [5] |

| IC50 (nM) | 3.16 | - | - | Not Specified | [10] |

| KD (nM) | 15 | 14 | 30 | Radioligand Binding | [1] |

Table 1: In vitro potency of this compound on P2X3 and P2X2/3 receptors.

| Pharmacokinetic Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 32.9 | Rat | [1][4] |

| Plasma Half-life (t1/2) | 1.63 h | Rat | [1][4] |

| Plasma Protein Binding (%) | 98.2 | Rat | [1][4] |

Table 2: Pharmacokinetic parameters of this compound in rats.

Experimental Protocols

The characterization of this compound's binding and functional antagonism relies on several key experimental methodologies. Detailed protocols for these assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of a radiolabeled ligand to its receptor and the inhibitory constant (Ki) of a competing unlabeled ligand.

Objective: To quantify the binding of [³H]-AF-353 to P2X3 receptors.

Materials:

-

HEK293 cells stably expressing human P2X3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2% BSA.

-

Radioligand: [³H]-AF-353.

-

Non-specific binding control: High concentration of unlabeled this compound (e.g., 10 µM).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hP2X3 cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or similar method.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of unlabeled this compound (for non-specific binding).

-

50 µL of [³H]-AF-353 at various concentrations.

-

100 µL of the membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Perform saturation analysis to determine the KD and Bmax by fitting the specific binding data to a one-site binding hyperbola using non-linear regression.

-

Intracellular Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2X receptor agonist.

Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced calcium influx in cells expressing P2X3 or P2X2/3 receptors.

Materials:

-

HEK293 or 1321N1 cells expressing the P2X receptor of interest.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

P2X3 agonist (e.g., α,β-methylene ATP).

-

This compound at various concentrations.

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating:

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject the P2X3 agonist into the wells and immediately begin kinetic fluorescence measurements.

-

Record the fluorescence intensity over time (e.g., for 60-120 seconds).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist (100% activity) and in the presence of a maximally effective concentration of a standard antagonist (0% activity).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X channels in the cell membrane, providing a detailed characterization of the antagonist's effect on channel function.

Objective: To measure the inhibitory effect of this compound on agonist-evoked currents in single cells expressing P2X3 or P2X2/3 receptors.

Materials:

-

Cells expressing the P2X receptor of interest, plated on glass coverslips.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (in mM): e.g., 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): e.g., 145 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2.

-

P2X3 agonist (e.g., α,β-methylene ATP).

-

This compound.

Procedure:

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply the P2X3 agonist to the cell using a rapid perfusion system to evoke an inward current.

-

After a stable baseline response is established, co-apply the agonist with various concentrations of this compound.

-

Wash out the antagonist to check for reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X3 signaling pathway and the experimental workflows for characterizing this compound.

P2X3 Receptor Signaling Pathway

Caption: P2X3 receptor activation by ATP and allosteric inhibition by this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing the binding and function of this compound.

Conclusion

This compound represents a significant advancement in the development of selective P2X3/P2X2/3 receptor antagonists. Its unique allosteric mechanism of action, targeting a well-defined binding pocket at the subunit interface, provides a solid foundation for the rational design of next-generation therapeutics for a range of sensory disorders. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the pharmacology of this compound and to explore the therapeutic potential of targeting this allosteric site on P2X receptors.

References

- 1. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Druggable negative allosteric site of P2X3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. blog.guidetopharmacology.org [blog.guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

AF-353: A Non-Competitive Antagonist of P2X3 and P2X2/3 Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3][4] Among the seven subtypes (P2X1-7), P2X3 and P2X2/3 heterotrimeric receptors are predominantly expressed on primary afferent sensory neurons, playing a crucial role in nociception, mechanosensation, and cough reflexes.[4][5] ATP released from damaged or inflamed tissues activates these receptors, leading to cation influx, membrane depolarization, and the initiation of action potentials that transmit sensory information to the central nervous system.[6] This makes P2X3 and P2X2/3 receptors attractive therapeutic targets for the management of chronic pain, refractory chronic cough, and overactive bladder.[3][4][5]

AF-353 is a potent, selective, and orally bioavailable non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][7][8] Its unique allosteric mechanism of action and favorable pharmacokinetic profile make it an invaluable tool for preclinical research and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Pharmacological Properties of this compound

This compound is a small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine |

| CAS Number | 865305-30-2 |

| Molecular Formula | C₁₄H₁₇IN₄O₂ |

| Molecular Weight | 400.22 g/mol |

Pharmacological Activity

This compound demonstrates high potency and selectivity for P2X3 and P2X2/3 receptors. Its antagonist activity has been characterized across various in vitro assays.

| Receptor Subtype | Species | Assay Type | pIC₅₀ | IC₅₀ (nM) |

| P2X3 | Human | Intracellular Calcium Flux | 8.0 | 10 |

| P2X3 | Rat | Intracellular Calcium Flux | 8.0 | 10 |

| P2X2/3 | Human | Intracellular Calcium Flux | 7.3 | 50 |

| P2X3 | Human | Whole-Cell Voltage Clamp | 8.06 | ~8.7 |

| P2X3 | Rat | Whole-Cell Voltage Clamp | 8.05 | ~8.9 |

| P2X2/3 | Human | Whole-Cell Voltage Clamp | 7.41 | ~38.9 |

Pharmacokinetic Profile in Rats

This compound exhibits favorable pharmacokinetic properties in rats, supporting its use in in vivo studies.

| Parameter | Value |

| Oral Bioavailability (%F) | 32.9%[1][7] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.5 h[1] |

| Plasma Half-life (T₁/₂) | 1.63 h[1][7] |

| Plasma Protein Binding | 98.2%[1][7] |

| CNS Penetration (Brain/Plasma Ratio) | 6[1] |

Mechanism of Action: Non-Competitive Antagonism

This compound acts as a non-competitive antagonist, binding to an allosteric site on the P2X3 and P2X2/3 receptors, distinct from the ATP binding site.[1][7] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ATP is bound to its orthosteric site. This mechanism is advantageous as its inhibitory effect is not surmounted by high concentrations of the endogenous agonist ATP, which can be present in inflammatory conditions.

Caption: Non-competitive antagonism of P2X3 by this compound.

P2X3 Receptor Signaling Pathway

Activation of P2X3 receptors by ATP initiates a signaling cascade that underlies neuronal sensitization and pain perception. The influx of cations, particularly Ca²⁺, through the opened channel acts as a second messenger, activating various downstream effectors.

Caption: P2X3 receptor signaling cascade.

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of this compound with P2X3 and P2X2/3 receptors.

In Vitro Assays

This assay quantifies the affinity of this compound for the P2X3 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: Radioligand competition binding assay workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific concentrations, buffers, and incubation times.]

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing P2X3 or P2X2/3 receptors.

Experimental Workflow:

Caption: Intracellular calcium flux assay workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific dye loading conditions, agonist/antagonist concentrations, and instrument settings.]

This technique directly measures the ion channel activity of P2X3 and P2X2/3 receptors in response to an agonist and its inhibition by this compound.

Experimental Workflow:

Caption: Whole-cell voltage-clamp electrophysiology workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific internal and external solutions, voltage protocols, and drug application methods.]

In Vivo Models

This model is used to assess the analgesic efficacy of this compound in a state of persistent inflammatory pain.

Experimental Workflow:

Caption: CFA-induced inflammatory pain model workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific CFA preparation, this compound formulation and dosing, and behavioral testing parameters.]

This model evaluates the antitussive potential of this compound.

Experimental Workflow:

Caption: Citric acid-induced cough model workflow.

Detailed Protocol: [Further targeted searches are required to provide a step-by-step protocol with specific this compound formulation and dosing, citric acid concentration, and cough recording methodology.]

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of P2X3 and P2X2/3 receptors. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of pain and cough highlight its significance as a research tool for investigating purinergic signaling in sensory pathways. Furthermore, the allosteric mechanism of this compound offers a promising strategy for the development of novel therapeutics for a range of sensory disorders. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound and other P2X3/P2X2/3 receptor antagonists. Further detailed experimental protocols will be invaluable for the continued exploration of this important class of molecules.

References

- 1. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]

- 7. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

In Vitro Pharmacological Profile of AF-353: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, activated by extracellular adenosine (B11128) triphosphate (ATP), are ligand-gated ion channels predominantly expressed on sensory neurons and are implicated in various pain and hypersensitivity conditions.[3][4] this compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of P2X3-containing receptors. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its binding affinity, functional antagonism, and mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting the P2X purinergic receptor family.

Mechanism of Action

In vitro studies have demonstrated that this compound acts as a non-competitive, allosteric antagonist of P2X3 and P2X2/3 receptors.[1][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, this compound binds to a distinct allosteric site on the receptor protein.[5][6] This binding event induces a conformational change in the receptor that prevents or reduces the ion channel opening, even when ATP is bound to its orthosteric site.[5] Evidence from competition binding and intracellular calcium flux experiments supports this non-competitive mechanism.[1][2]

Quantitative Data Presentation

The in vitro potency and affinity of this compound have been characterized across various assays and species. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound

| Receptor Target | Species | Assay Type | Radioligand | KD (nM) |

| P2X3 | Human | Radioligand Binding | [3H]-AF-353 | 15 |

| P2X3 | Rat | Radioligand Binding | [3H]-AF-353 | 14 |

| P2X2/3 | Human | Radioligand Binding | [3H]-AF-353 | 30 |

Data sourced from Gever et al., 2010.[1]

Table 2: Functional Antagonist Potency of this compound

| Receptor Target | Species | Assay Type | Agonist | pIC50 | IC50 (nM) |

| P2X3 | Human | Intracellular Calcium Flux | α,β-meATP | 8.06 | ~8.7 |

| P2X3 | Rat | Intracellular Calcium Flux | α,β-meATP | 8.05 | ~8.9 |

| P2X2/3 | Human | Intracellular Calcium Flux | α,β-meATP | 7.41 | ~38.9 |

| P2X3 | Rat | Whole-Cell Electrophysiology | α,β-meATP | 8.42 | ~3.8 |

| P2X2/3 | Human | Whole-Cell Electrophysiology | α,β-meATP | 7.73 | ~18.6 |

Data sourced from Gever et al., 2010.[1]

Table 3: Selectivity Profile of this compound

| Receptor/Target | Activity |

| P2X1, P2X2, P2X4, P2X5, P2X7 | No significant inhibition up to 10 µM |

| Panel of 75+ receptors, channels, enzymes, and transporters | Highly selective for P2X3 and P2X2/3 |

| Panel of 100+ kinases | Highly selective for P2X3 and P2X2/3 |

Data sourced from Gever et al., 2010.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the equilibrium dissociation constant (Kd) of [3H]-AF-353 for P2X3 and P2X2/3 receptors.

1. Membrane Preparation:

-

Cell lines stably expressing the target receptor (e.g., CHO-K1 for rat P2X3, 1321N1 for human P2X3 and P2X2/3) are harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

-

Incubate cell membranes (200–350 µg/mL) with varying concentrations of [3H]-AF-353 (e.g., 1.7–140 nM for P2X3, 1.3–660 nM for P2X2/3) in a binding buffer (50 mM Tris, pH 7.4).[1]

-

To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM AF-010).[1]

-

Incubate for 2-5 hours at 22°C to reach equilibrium.[1]

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.

Intracellular Calcium Flux Assay (FLIPR)

This protocol describes the measurement of the inhibitory effect of this compound on agonist-induced intracellular calcium influx.

1. Cell Preparation:

-

Seed cells stably expressing the target receptor (e.g., CHO-K1 for rat P2X3, 1321N1 for human P2X3 and P2X2/3) into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

2. Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.

3. Compound Addition and Signal Detection:

-

A Fluorometric Imaging Plate Reader (FLIPR) is used for automated compound addition and fluorescence measurement.

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the wells and incubated for a defined period.

-

The P2X3/P2X2/3 receptor agonist, α,β-methylene ATP (α,β-meATP), is then added to stimulate calcium influx. Inhibition curves were constructed in the presence of approximately EC80 concentrations of α,β-meATP: 1 µM for P2X3 and 5 µM for P2X2/3.[1]

-

Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

-

A final addition of ionomycin (B1663694) can be used to determine the maximum calcium response in each well.[1]

4. Data Analysis:

-

The peak fluorescence response following agonist addition is measured.

-

The percentage inhibition by this compound at each concentration is calculated relative to the control response (agonist alone).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The pIC50 is the negative logarithm of the IC50.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details the characterization of this compound's inhibitory effect on P2X3 and P2X2/3 receptor-mediated ion currents.

1. Cell Preparation:

-

Cells expressing the target receptors are plated on coverslips for recording.

2. Recording Setup:

-

Standard whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

The external solution typically contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

-

The internal pipette solution typically contains (in mM): 140 KCl, 11 EGTA, 2 MgCl2, 10 HEPES, 4 ATP, and 0.3 Na2GTP, with pH adjusted to 7.2.[7]

-

Cells are voltage-clamped at a holding potential of -60 mV.

3. Experimental Procedure:

-

A stable baseline current is established.

-

The P2X agonist, α,β-meATP (e.g., 10 µM), is applied for a short duration (e.g., 2 seconds) at regular intervals (e.g., 30 seconds) to evoke inward currents.[1]

-

Once stable agonist-evoked currents are obtained, this compound is perfused into the recording chamber at various concentrations.

-

The effect of this compound on the amplitude of the agonist-evoked currents is recorded.

4. Data Analysis:

-

The peak amplitude of the inward current in the presence and absence of this compound is measured.

-

The percentage inhibition of the current by this compound is calculated.

-

Concentration-response curves are generated to determine the IC50 and pIC50 values.

Mandatory Visualizations

Signaling Pathway of P2X3 Receptor and Inhibition by this compound

Caption: P2X3 receptor activation by ATP and allosteric inhibition by this compound.

Experimental Workflow for Intracellular Calcium Flux Assay

Caption: Workflow for determining this compound potency using a calcium flux assay.

Experimental Workflow for Whole-Cell Electrophysiology

Caption: Workflow for characterizing this compound using whole-cell electrophysiology.

References

- 1. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of P2X3 receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of AF-353

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of AF-353, a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. This compound, identified through high-throughput screening and subsequent chemical optimization, has emerged as a significant tool compound for investigating the role of these receptors in sensory signaling and a potential therapeutic agent for pain and other sensory-related disorders. This document details the pharmacological profile of this compound, outlines the experimental methodologies for its characterization, and presents its known signaling pathways.

Introduction

P2X3 and P2X2/3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] Their activation by extracellular ATP, released during tissue damage or inflammation, is a critical step in the initiation of nociceptive signals.[2] Consequently, antagonism of these receptors presents a promising therapeutic strategy for the management of chronic pain. This compound, also known as RO-4, is a diaminopyrimidine derivative that has demonstrated high potency and selectivity for P2X3 and P2X2/3 receptors.[3][4] Its favorable pharmacokinetic profile makes it a valuable tool for in vivo studies.[3][4]

Discovery and Synthesis

The discovery of this compound originated from a high-throughput screening of the Roche chemical library aimed at identifying inhibitors of ATP-evoked intracellular calcium flux in cells expressing recombinant P2X3 receptors.[3] This screening identified a hit compound structurally related to the antibiotic trimethoprim.[4] Extensive medicinal chemistry efforts focused on optimizing this initial hit led to the synthesis of this compound.[3]

The full chemical synthesis of this compound has been published by Carter et al. (2009) and Jahangir et al. (2009).[4] The IUPAC name for this compound is 5-((5-iodo-2-isopropyl-4-methoxyphenoxy)methyl)pyrimidine-2,4-diamine.[3]

Pharmacological Profile

This compound is a potent antagonist of both human and rat P2X3 and human P2X2/3 receptors.[3][5] Its inhibitory activity has been quantified using various in vitro assays, and its pharmacokinetic properties have been characterized in animal models.

In Vitro Potency

The potency of this compound was determined by measuring its ability to inhibit ATP-induced responses in cell lines expressing recombinant P2X receptors and in native neurons.[3]

| Parameter | Receptor/Cell Line | Value | Reference |

| pIC50 (Calcium Flux) | Human P2X3 | 8.0 | [3] |

| pIC50 (Calcium Flux) | Rat P2X3 | 8.0 | [3] |

| pIC50 (Calcium Flux) | Human P2X2/3 | 7.3 | [3] |

| pIC50 (Electrophysiology) | Rat P2X3 (recombinant) | 8.42 | [3] |

| pIC50 (Electrophysiology) | Human P2X2/3 (recombinant) | 7.73 | [3] |

| pIC50 (Electrophysiology) | Rat Dorsal Root Ganglion (native P2X3) | 8.51 | [3] |

| pIC50 (Electrophysiology) | Rat Nodose Ganglion (native P2X2/3) | 7.56 | [3] |

Pharmacokinetic Properties in Rats

The pharmacokinetic profile of this compound was assessed in rats following intravenous and oral administration.[3]

| Parameter | Value | Reference |

| Oral Bioavailability (%F) | 32.9% | [3] |

| Half-life (t1/2) | 1.63 hours | [3] |

| Plasma Protein Binding | 98.2% | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a non-competitive antagonist of P2X3 and P2X2/3 receptors.[4] These receptors are ligand-gated ion channels that open in response to the binding of extracellular ATP. The influx of cations, primarily Ca2+ and Na+, through the opened channel leads to depolarization of the neuronal membrane and the initiation of an action potential, which is transmitted as a pain signal.[2] this compound blocks this signaling cascade by preventing the channel from opening, thereby inhibiting the downstream cellular responses.

P2X3/P2X2/3 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies.

Intracellular Calcium Flux Assay

This assay is used to determine the potency of compounds in blocking P2X receptor activation.

Workflow for the Intracellular Calcium Flux Assay.

Methodology:

-

Cell Culture: Cells stably expressing the target P2X receptor (e.g., HEK293 cells) are cultured in appropriate media.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, which increases its fluorescence intensity upon binding to free calcium.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound.

-

Agonist Stimulation: A P2X receptor agonist, such as α,β-methylene ATP (α,β-meATP), is added to stimulate the receptors and induce calcium influx.

-

Fluorescence Measurement: The change in fluorescence is measured using a fluorometric imaging plate reader.

-

Data Analysis: The concentration-response curves are plotted, and the pIC50 values are calculated to determine the inhibitory potency of this compound.[3]

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity and its inhibition.

Workflow for Whole-Cell Voltage-Clamp Electrophysiology.

Methodology:

-

Cell Preparation: Single cells expressing the P2X receptors are isolated.

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage.

-

Agonist Application: A P2X agonist is applied to the cell to activate the receptors and record the resulting inward current.

-

Compound Application: The agonist is then co-applied with different concentrations of this compound.

-

Current Measurement: The inhibition of the agonist-induced current by this compound is measured.

-

Data Analysis: The extent of inhibition at each concentration is used to construct a dose-response curve and calculate the pIC50 value.[3]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its discovery through a systematic screening and optimization process, coupled with its favorable pharmacological and pharmacokinetic properties, has established it as a crucial research tool. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation will continue to facilitate research into the physiological and pathological roles of P2X3-containing receptors and aid in the development of novel therapeutics for pain and sensory disorders.

References

- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2RX3 - Wikipedia [en.wikipedia.org]

In Vivo Efficacy of AF-353 in Attenuating Primary Afferent Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of AF-353, a potent and selective antagonist of P2X3 and P2X2/3 receptors, on primary afferent sensitization. This document summarizes key quantitative data, details experimental methodologies for preclinical pain models, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Targeting Primary Afferent Sensitization with this compound

Primary afferent sensitization is a key mechanism underlying chronic pain states, characterized by an increased responsiveness of nociceptive neurons to stimuli. Adenosine triphosphate (ATP), released from damaged cells, acts as a key signaling molecule in this process by activating P2X purinergic receptors on primary afferent neurons.[1][2] P2X3 and P2X2/3 receptors are predominantly expressed on C- and Aδ-fiber sensory neurons, making them critical targets for therapeutic intervention in chronic pain.[3]

This compound is a novel, orally bioavailable, and highly potent non-competitive antagonist of P2X3 and P2X2/3 receptors.[1][2] Its favorable pharmacokinetic profile and high selectivity make it an excellent tool for investigating the role of these receptors in in vivo models of inflammatory and neuropathic pain.[1][2] This guide delves into the preclinical evidence supporting the efficacy of this compound in mitigating primary afferent sensitization.

Signaling Pathway of ATP-Mediated Primary Afferent Sensitization

Extracellular ATP, released upon tissue injury or inflammation, binds to and activates P2X3 and P2X2/3 receptors located on the peripheral terminals of primary afferent neurons. This binding opens non-selective cation channels, leading to an influx of Na⁺ and Ca²⁺ ions. The resulting depolarization generates action potentials that propagate to the central nervous system, signaling pain. The influx of Ca²⁺ also triggers intracellular signaling cascades that contribute to the long-term sensitization of the neuron.

In Vivo Data Summary of this compound

The following tables summarize the quantitative data from key in vivo studies demonstrating the efficacy of this compound in various animal models of pain.

Table 1: Efficacy of this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Assessment | Outcome | Reference |

| CFA-induced hind paw inflammation (Rat) | This compound | 3, 10, 30 | Mechanical Allodynia (von Frey) | Dose-dependent reversal of mechanical hyperalgesia | [4] |

| CFA-induced hind paw inflammation (Rat) | This compound | 3, 10, 30 | Weight-bearing deficit | Dose-dependent improvement in weight bearing | [4] |

Table 2: Efficacy of this compound in a Rat Model of Osteoarthritis Pain (Monoiodoacetate)

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Assessment | Outcome | Reference |

| MIA-induced knee osteoarthritis (Rat) | This compound | 6, 20, 60 (b.i.d. for 7 days) | Weight-bearing deficit | Full reversal of weight-bearing asymmetry | [3] |

Table 3: Efficacy of this compound in a Rat Model of Bone Cancer Pain

| Animal Model | Treatment | Dose (mg/kg, p.o., b.i.d.) | Assessment | Outcome | Reference |

| MRMT-1 carcinoma cell-induced tibial bone cancer (Rat) | This compound (prophylactic) | 30 | Mechanical Allodynia (von Frey) | Significant attenuation of mechanical allodynia | [4] |

| MRMT-1 carcinoma cell-induced tibial bone cancer (Rat) | This compound (reversal) | 30 | Mechanical Allodynia (von Frey) | Significant reduction of established mechanical allodynia | [4] |

| MRMT-1 carcinoma cell-induced tibial bone cancer (Rat) | This compound (prophylactic) | 30 | Weight-bearing deficit | Significant attenuation of weight-bearing difference | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To induce a persistent inflammatory state in the hind paw of rats, leading to primary afferent sensitization and measurable pain-like behaviors.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)

-

27-gauge needle and 1 mL syringe

-

Isoflurane (B1672236) anesthesia system

Procedure:

-

Acclimatize rats to the housing facility for at least one week prior to the experiment.

-

Anesthetize the rat using isoflurane (2-3% in oxygen).

-

Inject 150 µL of CFA subcutaneously into the plantar surface of the left hind paw.[5]

-

Allow the animal to recover from anesthesia in its home cage.

-

Pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within 4 hours and persist for several weeks.[5][6] Behavioral testing is usually performed 24-48 hours post-CFA injection.

Monoiodoacetate (MIA)-Induced Osteoarthritis Pain Model

Objective: To induce osteoarthritis-like joint pathology and associated pain in the knee joint of rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Monoiodoacetate (MIA) (e.g., Sigma-Aldrich, I2512)

-

Sterile saline

-

30-gauge needle and 50 µL Hamilton syringe

-

Isoflurane anesthesia system

Procedure:

-

Acclimatize rats to the housing facility for at least one week.

-

Anesthetize the rat with isoflurane.

-

Shave and disinfect the area around the left knee joint.

-

Flex the knee to a 90° angle and insert a 30-gauge needle through the patellar ligament into the intra-articular space.

-

Inject 1 mg of MIA dissolved in 50 µL of sterile saline.[7][8]

-

Withdraw the needle and allow the animal to recover.

-

Pain-related behaviors, such as altered weight bearing and mechanical allodynia, develop over several days and persist for several weeks.[9]

Bone Cancer Pain Model

Objective: To establish a model of cancer-induced bone pain by injecting carcinoma cells into the tibia of rats.

Materials:

-

Female Sprague-Dawley rats

-

MRMT-1 rat mammary gland carcinoma cells

-

3 µL Hamilton syringe with a 27-gauge needle

-

Dental amalgam

-

Isoflurane anesthesia system

Procedure:

-

Culture MRMT-1 cells under appropriate conditions.

-

Anesthetize the rat with isoflurane and place it in a supine position.

-

Make a small incision over the left tibia to expose the bone.

-

Create a small hole in the tibial plateau to access the intramedullary cavity.

-

Slowly inject 3 x 10⁴ MRMT-1 cells in 3 µL of media into the medullary cavity.[10]

-

Seal the injection site with dental amalgam to prevent tumor leakage.[11]

-

Suture the incision and allow the animal to recover.

-

Pain behaviors typically develop over a period of 7-14 days.[12]

Behavioral Assessments

Objective: To measure the paw withdrawal threshold to a mechanical stimulus.

Procedure:

-

Place the rat in a Plexiglas chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

-

Apply a series of calibrated von Frey filaments (e.g., Stoelting Co.) with increasing stiffness to the plantar surface of the hind paw.[3]

-

Begin with a filament near the expected threshold (e.g., 4.31 handle number, equivalent to 2.0 g).[3]

-

Apply the filament with enough force to cause a slight buckling and hold for 6-8 seconds.[3]

-

A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold.[3][13] If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.[13]

-

The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[3]

Objective: To assess spontaneous pain by measuring the weight distribution between the hind paws.

Procedure:

-

Place the rat in a specialized Plexiglas chamber where each hind paw rests on a separate force plate of an incapacitance tester (e.g., Columbus Instruments).[7][14]

-

Allow the rat to acclimate and stand comfortably.

-

The instrument measures the weight (in grams) applied by each hind limb over a period of 3-10 seconds.[1][7]

-

Record the average of three readings.[7]

-

The data can be expressed as the difference in weight between the contralateral and ipsilateral paws or as the percentage of weight borne by the ipsilateral paw.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound like this compound in a preclinical pain model.

Conclusion

The data and protocols presented in this technical guide demonstrate that this compound is a highly effective antagonist of P2X3 and P2X2/3 receptors in vivo. Its ability to reverse primary afferent sensitization in a variety of preclinical models of inflammatory and neuropathic pain underscores the therapeutic potential of targeting the P2X3 pathway for the management of chronic pain. The detailed methodologies provided herein serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Complete Freund's adjuvant-induced reduction of exploratory activity in a novel environment as an objective nociceptive endpoint for sub-acute inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unrestricted Weight Bearing as a Method for Assessment of Nociceptive Behavior in a Model of Tibiofemoral Osteoarthritis in Rats [scirp.org]

- 8. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Monoiodoacetate Model of Osteoarthritis Pain in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analgesic effect of electroacupuncture on bone cancer pain in rat model: the role of peripheral P2X3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. STATIC WEIGHT BEARING - INCAPACITANCE TEST [panlab.com]

The P2X3 Receptor Antagonist AF-353: A Comprehensive Technical Guide to its Role in Taste Perception

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective, non-competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors, which are ligand-gated ion channels activated by adenosine (B11128) triphosphate (ATP), play a pivotal role in the transmission of taste signals from taste receptor cells to gustatory afferent nerve fibers.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound in modulating taste perception, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. Recent research has highlighted the potential of this compound as a universal taste blocker, capable of suppressing all five basic taste modalities: sweet, sour, salty, bitter, and umami.[3][4] This has significant implications for various applications, including improving the palatability of bitter-tasting pharmaceuticals.[3]

Mechanism of Action: Blocking the Final Step in Taste Transduction

The perception of taste begins with the interaction of tastants with specific receptors on the surface of taste receptor cells within the taste buds. This interaction triggers a signaling cascade within the cell, culminating in the release of ATP. This released ATP then acts as a neurotransmitter, binding to and activating P2X3 and P2X2/3 receptors located on the postsynaptic membrane of gustatory nerve fibers.[3][4] The activation of these ion channels leads to the depolarization of the nerve fiber and the generation of an action potential, which transmits the taste information to the brain.

This compound exerts its taste-modulating effects by binding to these P2X3 and P2X2/3 receptors and preventing their activation by ATP.[1][2] This blockade effectively interrupts the transmission of the taste signal from the taste bud to the brain, resulting in a suppression of taste perception.[5]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antagonist Potency of this compound

| Receptor | Species | Assay Method | pIC50 | IC50 (nM) | Reference |

| P2X3 | Human | Intracellular Calcium Flux | 8.06 | ~8.7 | [4] |

| P2X3 | Rat | Intracellular Calcium Flux | 8.05 | ~8.9 | [4] |

| P2X2/3 | Human | Intracellular Calcium Flux | 7.41 | ~38.9 | [4] |

| P2X3 | Rat | Whole-Cell Voltage Clamp | 8.42 | ~3.8 | [4] |

| P2X2/3 | Human | Whole-Cell Voltage Clamp | 7.73 | ~18.6 | [4] |

Table 2: In Vivo Effects of this compound on Taste Perception

| Species | Administration | Effect | Concentration/Dose | Reference |

| Human | Oral Rinse | Suppression of bitter taste (Quinine HCl) | 125, 250, 500 µM | [2] |

| Human | Oral Rinse | Suppression of sweet, salty, sour, umami tastes | 500 µM | [6] |

| Mouse | Topical (Tongue) | Inhibition of all taste qualities (nerve recording) | Dose-dependent | [7] |

| Mouse | Intraperitoneal Injection | Abolished preference for a synthetic sweetener | Dose-dependent | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to investigate the effects of this compound on taste perception.

Human Sensory Studies

Objective: To assess the effect of this compound on the perception of different taste qualities in human subjects.

Methodology:

-

Subject Recruitment and Training: Recruit healthy, non-smoking volunteers. Subjects should be trained on the use of a general Labeled Magnitude Scale (gLMS) to rate the intensity of taste sensations.

-

Stimuli Preparation: Prepare solutions of various tastants (e.g., quinine (B1679958) HCl for bitter, sucrose (B13894) for sweet, NaCl for salty, citric acid for sour, and monosodium glutamate (B1630785) for umami) at concentrations that elicit a moderate taste intensity. Prepare the this compound rinse solution at the desired concentration(s) in a vehicle (e.g., water with a small percentage of ethanol (B145695) and a surfactant to aid solubility). A vehicle-only rinse serves as the control.

-

Experimental Procedure:

-

Baseline Measurement: Subjects rinse with water and then rate the intensity of the taste stimulus.

-

Treatment: Subjects rinse with either the this compound solution or the vehicle control for a specified duration (e.g., 60 seconds).

-

Post-treatment Measurement: At set time intervals after the treatment rinse, subjects are presented with the taste stimulus again and rate its intensity.

-

-

Data Analysis: Compare the taste intensity ratings before and after the this compound and vehicle rinses using appropriate statistical methods (e.g., repeated measures ANOVA).

Animal Behavioral Studies (Two-Bottle Preference Test)

Objective: To determine the effect of this compound on the taste preference of mice.

Methodology:

-

Animal Housing and Acclimation: House mice individually and acclimate them to the testing cages and drinking bottles.

-

Procedure:

-

Baseline Preference: Present mice with two bottles, one containing water and the other a palatable taste solution (e.g., a sweetener). Measure the fluid consumption from each bottle over a 48-hour period to establish a baseline preference.

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).

-

Post-administration Preference: Following drug administration, repeat the two-bottle preference test and measure fluid consumption.

-

-

Data Analysis: Calculate a preference ratio (volume of taste solution consumed / total volume consumed) for each mouse before and after treatment. Compare the preference ratios between the this compound and vehicle groups using statistical tests (e.g., t-test or ANOVA).

Electrophysiological Recordings from the Chorda Tympani Nerve

Objective: To directly measure the effect of this compound on taste-evoked nerve activity.

Methodology:

-

Animal Preparation: Anesthetize a mouse and perform a surgical procedure to expose the chorda tympani nerve, which innervates the anterior two-thirds of the tongue.

-

Nerve Recording: Place a recording electrode on the exposed chorda tympani nerve to record the integrated whole-nerve response.

-

Stimulus Application: Apply a series of taste stimuli to the anterior tongue while continuously recording nerve activity.

-

This compound Application: Apply this compound directly to the tongue and then re-apply the taste stimuli.

-

Data Analysis: Measure the magnitude of the nerve responses to each taste stimulus before and after the application of this compound. Analyze the data to determine the dose-dependent inhibitory effect of this compound on taste-evoked nerve signals.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in taste signaling. Its ability to potently and reversibly block the perception of all five basic tastes underscores the critical role of ATP as a key neurotransmitter in the gustatory system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the modulation of taste perception. Further research into the applications of this compound and similar P2X3 antagonists may lead to novel solutions for managing taste-related issues in medicine and the food industry.

References

- 1. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: AF-353 for In Vivo Rodent Pain Models

Introduction

AF-353 is a potent, selective, and orally bioavailable antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2] These receptors are ATP-gated ion channels predominantly expressed on small-diameter primary afferent neurons, including C-fibers and Aδ-fibers, which are critical for pain sensation.[3][4] In response to tissue injury, inflammation, or stress, ATP is released from cells and activates P2X3-containing receptors on these nociceptive neurons, leading to the initiation and propagation of pain signals.[5][6] By blocking this activation, this compound presents a targeted mechanism for attenuating pain. Its favorable pharmacokinetic profile makes it an excellent tool for investigating the role of P2X3 and P2X2/3 receptors in various preclinical rodent models of pain, including inflammatory, neuropathic, and cancer-related pain.[1][2][4]

Mechanism of Action

The primary mechanism of this compound is the non-competitive inhibition of P2X3 and P2X2/3 receptors.[1][2] When tissue is damaged or inflamed, extracellular ATP concentrations rise significantly.[5] This ATP binds to P2X3 and P2X2/3 receptors on the peripheral terminals of nociceptive sensory neurons.[4] This binding opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuronal membrane and initiates an action potential.[7] This signal is then transmitted to the central nervous system and perceived as pain.[4] this compound binds to these receptors, preventing ATP-mediated channel opening and thereby blocking the transmission of nociceptive signals.[6]

Pharmacological and Pharmacokinetic Profile

This compound exhibits high potency for both rat and human P2X3 receptors and slightly lower potency for human P2X2/3 receptors.[1] Its pharmacokinetic profile in rats demonstrates good oral bioavailability and CNS penetration.[1]

Table 1: In Vitro Potency of this compound

| Receptor Target | Assay Method | Potency (pIC₅₀) |

|---|---|---|

| Human P2X3 | Ca²⁺ Flux | 8.06 |

| Rat P2X3 | Ca²⁺ Flux | 8.05 |

| Human P2X2/3 | Ca²⁺ Flux | 7.41 |

| Rat P2X3 | Electrophysiology | 8.51 |

| Human P2X2/3 | Electrophysiology | 7.73 |

Data sourced from Gever et al., 2010.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (2 mg/kg dose)

| Parameter | Intravenous (i.v.) | Oral (p.o.) |

|---|---|---|

| Bioavailability (%F) | - | 32.9% |

| Tₘₐₓ (h) | - | ~0.5 |

| Half-life (t₁/₂) (h) | - | 1.63 |

| Plasma Protein Binding | 98.2% | 98.2% |

| Brain/Plasma Ratio | 6 | 6 |

Data sourced from Gever et al., 2010.[1][2]

Experimental Protocols for Rodent Pain Models

The following are generalized protocols for common rodent pain models where P2X3 antagonism with this compound has been shown to be effective. Dosages and timelines should be optimized for specific experimental goals.

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

This model induces a robust and persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis.[8]

-

Objective: To assess the anti-hyperalgesic effects of this compound on chronic inflammatory pain.

-

Materials:

-

Male Hanover Wistar or Sprague-Dawley rats (200-300g)

-

Complete Freund's Adjuvant (CFA)

-

This compound, vehicle (e.g., 0.5% methylcellulose)

-

Behavioral testing equipment: Electronic von Frey apparatus, Incapacitance (Weight-Bearing) Tester.

-

-

Protocol:

-

Acclimatization: Acclimate animals to handling and the testing environment for at least 3 days.

-

Baseline Testing: Measure baseline mechanical sensitivity (von Frey) and weight-bearing distribution for both hind paws.

-

Induction: Under brief isoflurane (B1672236) anesthesia, inject 100-150 µL of CFA into the plantar surface of one hind paw.

-

Pain Development: Allow 7 days for the full development of mechanical hyperalgesia.[4]

-

This compound Administration: Administer this compound or vehicle orally (p.o.) at desired doses (e.g., 3, 10, 30 mg/kg).

-

Post-Dose Assessment: Evaluate mechanical hyperalgesia and weight-bearing at multiple time points post-administration (e.g., 1, 3, 6 hours) to determine efficacy and duration of action.

-

Osteoarthritis Pain: Monoiodoacetate (MIA) Model

This model mimics the cartilage degradation and joint pain associated with osteoarthritis by inhibiting glycolysis in chondrocytes.[8]

-

Objective: To evaluate the efficacy of this compound in a model of joint-related osteoarthritis pain.

-

Materials:

-

Male Wistar rats (250-350g)

-

Sodium monoiodoacetate (MIA)

-

This compound, vehicle

-

Incapacitance (Weight-Bearing) Tester.

-

-

Protocol:

-

Acclimatization & Baseline: As described for the CFA model, focusing on weight-bearing asymmetry.

-

Induction: Under isoflurane anesthesia, inject 1-2 mg of MIA in 50 µL of sterile saline into the intra-articular space of one knee.

-

Pain Development: Allow 14 days for the development of significant weight-bearing asymmetry.[4][8]

-

This compound Administration: Administer this compound or vehicle orally (p.o.) as a single dose for acute effect or repeatedly (e.g., twice daily for 7 days) for chronic effect.[4]

-

Post-Dose Assessment: Measure weight-bearing asymmetry at specified time points after the final dose.

-

Bone Cancer Pain Model

This model replicates the severe pain that arises from tumor growth within bone.[5]

-

Objective: To determine if this compound can prevent the development of or reverse established bone cancer pain.

-

Materials:

-

Female Sprague-Dawley rats

-

MRMT-1 rat mammary gland carcinoma cells

-

This compound, vehicle

-

Electronic von Frey apparatus, Incapacitance Tester.

-

-

Protocol:

-

Acclimatization & Baseline: As previously described.

-

Induction: Under anesthesia, inject MRMT-1 cells (e.g., 5 x 10⁵ cells in 10 µL) into the intramedullary canal of the tibia.

-

Pain Development: Monitor animals for the development of mechanical allodynia and weight-bearing deficits, which typically occurs around 10-14 days post-implantation.[5]

-

This compound Administration:

-

Assessment: Conduct behavioral testing regularly throughout the study period to track the progression and attenuation of pain behaviors.

-

General Experimental Workflow

Summary of Efficacy Data

The following tables summarize the reported efficacy of this compound in various rodent pain models.

Table 3: Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Treatment Paradigm | Doses (Oral) | Key Findings |

|---|---|---|---|---|

| CFA-Induced Arthritis | Rat | Reversal (7 days post-CFA) | 3, 10, 30 mg/kg | Dose-dependent reversal of mechanical hyperalgesia and weight-bearing deficits.[4] |

| MIA-Induced Osteoarthritis | Rat | Reversal (14 days post-MIA) | 3, 10, 30 mg/kg | Dose-dependent reversal of weight-bearing asymmetry, with higher efficacy than rofecoxib (B1684582) at a clinical dose.[4][8] |

| Bone Cancer (MRMT-1) | Rat | Prophylactic (from day 0) | Not specified | Prevented the development of tactile hypersensitivity and weight-bearing deficits.[5] |

| Bone Cancer (MRMT-1) | Rat | Reversal (from day 17) | Not specified | Significantly reversed established tactile hypersensitivity.[5][8] |

This compound is a valuable pharmacological tool for the preclinical investigation of pain mechanisms mediated by P2X3 and P2X2/3 receptors. The protocols outlined above provide a framework for utilizing this compound to explore its therapeutic potential in diverse and clinically relevant rodent models of chronic pain. Its oral bioavailability and demonstrated efficacy support the continued investigation of P2X3 receptor antagonism as a promising strategy for novel analgesic development.

References

- 1. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for AF-353 in Whole-Cell Voltage Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF-353 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors, which are ATP-gated ion channels predominantly expressed in sensory neurons.[1][2] These receptors are implicated in various physiological processes, including nociception and mechanosensation, making them attractive targets for the development of novel analgesics and treatments for hypersensitivity disorders.[1][3] this compound has been characterized as a non-competitive, allosteric inhibitor, distinguishing its mechanism from other P2X antagonists like TNP-ATP.[1][2] This document provides detailed application notes and protocols for the use of this compound in whole-cell voltage clamp electrophysiology to study the function and pharmacology of P2X3 and P2X2/3 receptors.

Mechanism of Action

This compound acts as a negative allosteric modulator of P2X3 and P2X2/3 receptors.[4] Upon binding of the endogenous agonist, adenosine (B11128) triphosphate (ATP), or a synthetic agonist like α,β-methylene ATP (α,β-meATP), these receptors open, leading to a non-selective cation influx and subsequent cell depolarization. This compound binds to a site distinct from the ATP binding pocket, inducing a conformational change that inhibits channel opening and ion flux.[1][4]

References

- 1. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Application Notes and Protocols for Intracellular Calcium Flux Assays with AF-353

For Researchers, Scientists, and Drug Development Professionals

Introduction